Lipophilicity (LogP) of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline Versus Unsubstituted Tetrahydroquinoxaline
The introduction of a trifluoromethyl group at the 6-position substantially increases lipophilicity relative to the parent tetrahydroquinoxaline scaffold. The predicted LogP (XLogP) for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is 2.5 , whereas the predicted LogP for unsubstituted 1,2,3,4-tetrahydroquinoxaline is approximately 1.3–1.5 [1]. This increased hydrophobicity is consistent with the known effect of -CF3 groups in medicinal chemistry.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP = 2.5 (predicted) |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroquinoxaline; LogP ≈ 1.3–1.5 (predicted) |
| Quantified Difference | Approximately 1.0–1.2 LogP units higher (corresponding to ~10–16× higher partition coefficient) |
| Conditions | In silico prediction (XLogP method) |
Why This Matters
Higher LogP translates to improved passive membrane permeability and potentially better oral bioavailability, making this scaffold a more promising starting point for lead optimization.
- [1] PubChem. (2025). 1,2,3,4-Tetrahydroquinoxaline (CID 94473). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydroquinoxaline View Source
